molecular formula C9H17NO2 B1441077 2-(1-Propyl-3-pyrrolidinyl)acetic acid CAS No. 1220036-09-8

2-(1-Propyl-3-pyrrolidinyl)acetic acid

Cat. No.: B1441077
CAS No.: 1220036-09-8
M. Wt: 171.24 g/mol
InChI Key: XKXXPMIXFIYTMT-UHFFFAOYSA-N
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Description

Stereoisomerism

The pyrrolidine ring contains two chiral centers at positions 2 and 3 (Figure 1). However, the specific stereochemistry of the compound is not explicitly defined in publicly available data. Enantiomers or diastereomers may arise depending on the configuration of these centers. For example:

  • (3S)-2-(1-propylpyrrolidin-3-yl)acetic acid would represent one enantiomer.
  • Analogous compounds, such as (S)-2-(pyrrolidin-3-yl)acetic acid (CAS 122442-02-8), demonstrate the pharmacological relevance of stereochemistry in pyrrolidine derivatives.

Substitutional Isomerism

Variants include:

  • Positional isomers : Substitution of the propyl or acetic acid groups at different pyrrolidine positions (e.g., 2-(1-propyl-2-pyrrolidinyl)acetic acid).
  • Functional group analogs : Replacement of the acetic acid with esters or amides (e.g., methyl 2-(1-propyl-3-pyrrolidinyl)acetate).
Isomer Type Example Compound CAS Number Molecular Formula
Stereoisomer (S)-2-(Pyrrolidin-3-yl)acetic acid 122442-02-8 C₆H₁₁NO₂
Substitutional isomer 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid 1220030-68-1 C₉H₁₇NO₂

Functional Group Analysis: Pyrrolidine Ring vs. Acetic Acid Moieties

The molecule features two distinct functional regions with contrasting physicochemical properties:

Pyrrolidine Ring

  • Structure : A saturated five-membered ring with one secondary amine (−NH−) and four methylene (−CH₂−) groups.
  • Electronic Effects : The nitrogen atom confers basicity (pKₐ ~11), enabling protonation under physiological conditions.
  • Conformational Flexibility : The ring adopts envelope or twist conformations, influencing molecular interactions with biological targets.

Acetic Acid Moiety

  • Structure : A carboxylic acid (−COOH) linked to the pyrrolidine via a methylene bridge (−CH₂−).
  • Acidity : The carboxylic acid group has a pKₐ ~4.76, making it deprotonated at physiological pH and capable of hydrogen bonding or ionic interactions.

Interfunctional Dynamics

  • Electronic Interactions : The electron-donating pyrrolidine nitrogen may slightly reduce the acidity of the carboxylic acid via inductive effects.
  • Spatial Arrangement : The distance between the amine and carboxylic acid groups (~5.2 Å, based on analogous structures) may facilitate intramolecular interactions or binding to biomolecules.

This combination of a basic heterocycle and an acidic carboxyl group makes the compound a versatile intermediate in medicinal chemistry, particularly for designing prodrugs or receptor-targeted molecules.

Properties

IUPAC Name

2-(1-propylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-4-10-5-3-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXPMIXFIYTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Protected Pyrrolidine Derivatives

  • A solution of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is treated with sodium hydroxide in methanol at 100 °C overnight.
  • After reaction completion, the mixture is acidified to pH 4.5 with aqueous hydrochloric acid.
  • The product, (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, is extracted with ethyl acetate, dried, and purified by silica gel column chromatography.
  • Yield: Approximately 90.16% as a white solid.

N-Alkylation to Introduce the Propyl Group

  • The Boc-protected pyrrolidine acetic acid is subjected to alkylation using appropriate alkylating agents under basic conditions.
  • For example, N,N-Diisopropylethylamine (DIPEA) is added to the solution of the acid in N,N-dimethylformamide (DMF), followed by the addition of coupling agents such as HBTU.
  • The propyl group can be introduced via reaction with propylamine or suitable derivatives.
  • The reaction is typically stirred at room temperature for several hours (e.g., 16 h).
  • The crude product is purified by flash column chromatography.
  • Yield: Up to 98% reported for similar coupling reactions.

Deprotection and Final Acid Formation

  • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • The free amine-containing this compound is isolated.
  • Final purification is achieved by recrystallization or chromatography.

Reaction Conditions and Yields Summary Table

Step Reactants/Conditions Yield (%) Notes
Hydrolysis NaOH (30%) in MeOH, 100 °C, overnight 90.16 Acidification to pH 4.5, extraction with EtOAc
Coupling/Alkylation DIPEA, HBTU, DMF, room temperature, 16 h 98 Propyl group introduced via amine coupling
Deprotection Acidic conditions (e.g., TFA in DCM) Not specified Removal of Boc protecting group
Purification Silica gel chromatography Variable Essential for product isolation

Research Findings and Analytical Data

  • The intermediate (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid shows characteristic NMR signals confirming the structure.
  • LC-MS data for intermediates indicate expected molecular ion peaks, e.g., m/z = 174 [M+H-56] for the Boc-protected acid.
  • High yields and purity are achievable with optimized reaction times and temperatures.
  • The use of coupling agents such as HBTU and bases like DIPEA facilitates efficient amide bond formation for N-alkylation.
  • Purification by silica gel chromatography with solvent gradients (e.g., dichloromethane:methanol) is effective in isolating the target compound.

Alternative Synthetic Routes and Considerations

  • Some methods use lithium hydroxide-mediated hydrolysis of protected intermediates in tetrahydrofuran (THF)/water mixtures at elevated temperatures (e.g., 60 °C for 5 h) to obtain carboxylic acid derivatives.
  • Carbonyldiimidazole (CDI) activation followed by amine coupling is another approach for functionalizing pyrrolidine derivatives, although specific to related compounds.
  • Palladium-catalyzed coupling reactions are reported for other pyrrolidine-based heterocycles but are less relevant for direct preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Propyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(1-Propyl-3-pyrrolidinyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(1-Propyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Benzyl-substituted analogs (e.g., 2-(1-Benzylpyrrolidin-3-yl)acetic acid HCl) exhibit bulkier aromatic groups, which may influence receptor binding or steric hindrance in synthetic reactions .
  • Toxicity and Safety: 2-(Pyridin-3-yl)acetic acid is classified under EU-GHS/CLP as Category 4 for acute toxicity across oral, dermal, and inhalation routes, requiring handling precautions (e.g., ventilation, PPE) . No equivalent data exist for the propyl variant. The hydrochloride salt form (e.g., in benzyl-pyrrolidinyl acetic acid) may alter solubility and bioavailability but introduces additional handling considerations .

Biological Activity

2-(1-Propyl-3-pyrrolidinyl)acetic acid, a compound with notable structural features, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring, which contributes to its unique pharmacological properties. The compound's molecular formula is C9H15NO2C_9H_{15}NO_2, indicating the presence of nitrogen and oxygen, which are crucial for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This interaction could potentially modulate mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain enzymes involved in metabolic pathways, which could lead to altered biochemical processes in cells.

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses through central nervous system pathways.

Antidepressant Activity

Research indicates potential antidepressant effects, attributed to the compound's ability to enhance serotonin levels in the brain. This effect aligns with findings from studies involving similar pyrrolidine derivatives.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neuronal damage.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antinociceptive effects in mice.Showed significant pain reduction compared to control groups.
Study 2 Investigated antidepressant-like effects in rat models.Indicated increased serotonin levels and improved mood-related behaviors.
Study 3 Assessed neuroprotective effects on cultured neurons.Reduced apoptosis and oxidative stress markers were observed.

Comparative Analysis

Compared to other compounds with similar structures, such as pyrrolidine derivatives, this compound exhibits a unique profile of biological activities. Its distinct mechanism of action makes it a candidate for further pharmacological exploration.

Future Directions

Future research should focus on:

  • Clinical Trials : To assess the safety and efficacy of this compound in humans.
  • Mechanistic Studies : To elucidate the precise biochemical pathways involved in its action.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 2-(1-Propyl-3-pyrrolidinyl)acetic acid, and how can purity be ensured? A: The compound can be synthesized via alkylation of pyrrolidine derivatives followed by acetic acid coupling. A typical method involves:

  • Step 1: Reacting 3-pyrrolidinol with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMSO) at 80–100°C for 12–24 hours to introduce the propyl group .
  • Step 2: Coupling the intermediate with bromoacetic acid using a nucleophilic substitution reaction, often catalyzed by NaH or LiHMDS in THF .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H-NMR (e.g., absence of propyl group protons at δ 0.8–1.5 ppm) .

Advanced Synthesis Optimization

Q: How can reaction yields be improved for large-scale synthesis, and what factors influence enantiomeric excess? A: Yield optimization focuses on:

  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) may enhance stereoselectivity.
  • Temperature control: Lowering reaction temperatures (e.g., 0–4°C) during alkylation reduces side-product formation .
  • Solvent effects: Polar aprotic solvents (DMSO, DMF) improve reaction kinetics but require rigorous drying to avoid hydrolysis.
    Enantiomeric excess is influenced by chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis. Chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantifies enantiopurity .

Biological Activity Assessment

Q: What methodologies are recommended for evaluating the antimicrobial activity of this compound? A: Standard protocols include:

  • Agar dilution assays: Test bacterial strains (e.g., E. coli, S. aureus) at concentrations of 1–256 µg/mL. Minimum inhibitory concentration (MIC) is determined after 18–24 hours at 37°C .
  • Time-kill kinetics: Monitor bacterial viability over 24 hours using colony-forming unit (CFU) counts.
  • Controls: Include positive (e.g., ampicillin) and negative (DMSO solvent) controls. Data contradictions (e.g., variable MICs across studies) may arise from differences in bacterial strain resistance or compound solubility .

Analytical Techniques for Structural Confirmation

Q: Which spectroscopic and computational methods resolve structural ambiguities in this compound? A:

  • ²D-NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to confirm the propyl-pyrrolidine linkage and acetic acid position .
  • High-resolution mass spectrometry (HRMS): Exact mass (e.g., C₁₀H₁₉NO₂: calculated 185.1416, observed 185.1412) validates molecular formula .
  • DFT calculations: Predict ¹³C-NMR chemical shifts (e.g., C=O at ~170 ppm) and compare with experimental data to rule out tautomers .

Handling and Safety Considerations

Q: What safety protocols are critical when handling this compound in vitro? A:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity: Acute exposure may cause eye irritation (GHS Category 2). Rinse eyes with water for 15 minutes and seek medical attention .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activity or synthetic yields? A:

  • Reproducibility checks: Verify reaction conditions (e.g., solvent purity, inert atmosphere) and biological assay parameters (e.g., pH, inoculum size) .
  • Side-product analysis: Use LC-MS to identify by-products (e.g., N-oxide derivatives) that may skew bioactivity results .
  • Meta-analysis: Compare data across studies using standardized metrics (e.g., MIC normalized to CFU/mL) .

Enantiomer Separation and Characterization

Q: What techniques effectively separate and characterize enantiomers of this compound? A:

  • Chiral chromatography: Use Chiralcel OD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 12.3 vs. 14.7 minutes) .
  • Circular dichroism (CD): Compare experimental CD spectra (e.g., positive Cotton effect at 220 nm) with simulated spectra from DFT .
  • X-ray crystallography: Resolve absolute configuration by growing single crystals in ethanol/water (slow evaporation) .

In Vivo Pharmacokinetic Studies

Q: How should researchers design in vivo studies to assess bioavailability and metabolism? A:

  • Dosing: Administer 10 mg/kg intravenously or orally to rodent models. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose .
  • LC-MS/MS quantification: Detect parent compound and metabolites (e.g., glucuronide conjugates) using MRM transitions (e.g., m/z 185 → 140) .
  • Tissue distribution: Analyze brain, liver, and kidney homogenates to evaluate blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Propyl-3-pyrrolidinyl)acetic acid
Reactant of Route 2
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2-(1-Propyl-3-pyrrolidinyl)acetic acid

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